molecular formula C16H25ClN2O2 B4045750 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide

Cat. No.: B4045750
M. Wt: 312.83 g/mol
InChI Key: QZWWIMDYLFVOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide is a useful research compound. Its molecular formula is C16H25ClN2O2 and its molecular weight is 312.83 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.1604557 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Pesticide Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide and its N-derivatives have been characterized for their potential as pesticides. X-ray powder diffraction studies provided detailed insights into the molecular structures of these compounds, highlighting their potential utility in agricultural settings. These studies present new powder diffraction data essential for understanding the physicochemical properties of these compounds, paving the way for their application in pest control. The research emphasizes the significance of these organic compounds as potential pesticides, suggesting their role in enhancing agricultural productivity and pest management strategies (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).

Environmental Monitoring and Safety

Another critical application of derivatives related to this compound is in environmental monitoring and safety. For instance, the use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (a molecular probe closely related to the compound of interest) for trace measurement of carbonyl compounds (e.g., aldehydes and ketones) in water samples demonstrates the environmental significance of these chemicals. This application is crucial for detecting and quantifying environmental pollutants, ensuring water quality, and protecting ecosystem health (S. Houdier, S. Perrier, E. Defrancq, & M. Legrand, 2000).

Herbicide Production and Pollution Control

The compound's relevance extends to herbicide production and pollution control. For example, studies on the dimethylamine salt of 2,4-dichlorophenoxy acetic acid (a chemical structurally related to this compound) highlight strategies for controlling air pollution in pesticide manufacturing. These studies provide insights into reducing emissions of hazardous vapors during herbicide production, emphasizing the compound's role in developing safer and more environmentally friendly agricultural practices (Z. Arsenijević et al., 2008).

Synthesis and Molecular Structure Analysis

Research on the synthesis and molecular structure of related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, provides valuable insights into designing drugs with potential anticancer properties. These studies involve detailed synthesis procedures, structural elucidation, and in silico modeling to target specific receptors, underscoring the compound's significance in medicinal chemistry and drug design (G. Sharma et al., 2018).

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O2/c1-11(9-19(4)5)8-18-15(20)10-21-14-6-12(2)16(17)13(3)7-14/h6-7,11H,8-10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWWIMDYLFVOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.